(3-Iodoprop-1-yn-1-yl)benzene
CAS No.: 73513-15-2
Cat. No.: VC18721063
Molecular Formula: C9H7I
Molecular Weight: 242.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73513-15-2 |
|---|---|
| Molecular Formula | C9H7I |
| Molecular Weight | 242.06 g/mol |
| IUPAC Name | 3-iodoprop-1-ynylbenzene |
| Standard InChI | InChI=1S/C9H7I/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 |
| Standard InChI Key | CQYKQFFZCDBZGN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C#CCI |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(3-Iodoprop-1-yn-1-yl)benzene consists of a benzene ring connected to a three-carbon alkyne chain with an iodine substituent at the third position. The iodine atom’s electronegativity and size impart significant polarization to the carbon-iodine bond, enhancing the compound’s susceptibility to nucleophilic substitution and transition metal-catalyzed coupling reactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇I | |
| Molecular Weight | 242.056 g/mol | |
| Exact Mass | 241.959 Da | |
| LogP (Partition Coefficient) | 2.47 | |
| Density | Not reported | — |
| Melting/Boiling Points | Not reported | — |
The LogP value of 2.47 indicates moderate lipophilicity, suggesting compatibility with organic solvents such as dichloromethane or tetrahydrofuran . Structural analogs, such as 4-[(3-Iodoprop-2-yn-1-yl)oxy]benzaldehyde, exhibit similar reactivity patterns, underscoring the influence of the iodine-alkyne motif on electronic properties .
Synthesis and Manufacturing
Hydrosilylation-Based Routes
A widely adopted method involves the hydrosilylation of 3-iodopropyne with triethylsilane in the presence of platinum or rhodium catalysts under inert atmospheres. This exothermic reaction proceeds via a mechanism where the catalyst facilitates silicon-hydrogen bond activation, enabling regioselective addition to the alkyne:
Optimization studies recommend temperatures near 100°C in solvents like 1,4-dioxane to maximize yields. Industrial-scale production often employs continuous flow reactors to improve heat dissipation and reaction control, reducing side product formation.
Alternative Synthetic Pathways
Recent advances include palladium-catalyzed cross-couplings between aryl halides and terminal alkynes. For instance, Asano et al. (2013) demonstrated that aryl iodides react with propargyl derivatives under mild conditions to yield (3-Iodoprop-1-yn-1-yl)benzene analogs with >70% efficiency . Similarly, Jammi et al. (2013) utilized copper iodide to mediate alkyne-iodoalkane couplings, achieving comparable results .
Reactivity and Mechanistic Insights
Sonogashira Coupling
The iodine substituent’s role as a leaving group enables participation in Sonogashira coupling, a palladium/copper-catalyzed reaction that links alkynes to aryl halides. For example:
This reaction forms carbon-carbon bonds critical to pharmaceuticals and materials science, with yields exceeding 80% under optimized conditions .
Hydroarylation and Cyclization
Gold(I)-catalyzed hydroarylation of aryl (3-iodoprop-2-yn-1-yl) ethers produces 3-iodo-2H-chromene derivatives, as demonstrated by Morán-Poladura et al. (2013) . The mechanism involves alkyne activation by the gold catalyst, followed by nucleophilic attack by the arene:
This method highlights the compound’s utility in constructing heterocyclic frameworks, which are prevalent in bioactive molecules .
Industrial and Research Applications
Pharmaceutical Intermediate
The iodine atom’s versatility facilitates late-stage functionalization in drug discovery. For instance, replacing iodine with amines or thiols via nucleophilic substitution enables rapid diversification of lead compounds .
Materials Science
In polymer chemistry, (3-Iodoprop-1-yn-1-yl)benzene acts as a monomer for conductive polymers. Its alkyne group participates in click chemistry, enabling the synthesis of cross-linked networks with tailored electronic properties .
Table 2: Representative Applications and Conditions
| Application | Reaction Type | Catalyst | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | C–C Bond Formation | Pd/Cu | 85 |
| Hydroarylation | Cyclization | Au(I) | 78 |
| Nucleophilic Substitution | Functionalization | — | 92 |
Challenges and Future Directions
Scalability and Cost
While laboratory-scale syntheses are well-established, industrial adoption requires addressing iodine’s high cost and the sensitivity of metal catalysts to air/moisture. Continuous flow systems and catalyst recycling protocols are under investigation to mitigate these issues .
Green Chemistry Initiatives
Recent efforts focus on replacing toxic solvents (e.g., 1,4-dioxane) with biodegradable alternatives like cyclopentyl methyl ether. Additionally, photocatalytic methods using visible light are being explored to reduce energy consumption .
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